Product packaging for Dihydrophloroglucinol(Cat. No.:)

Dihydrophloroglucinol

カタログ番号: B1214295
分子量: 128.13 g/mol
InChIキー: JUOPGIRJUCFNBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Dihydrophloroglucinol, with the preferred IUPAC name 3,5-Dihydroxycyclohex-2-en-1-one, is a chemical compound with significant research value in the study of microbial degradation pathways . It is a central intermediate in the biological breakdown of various phenolic compounds, including its oxidized form, phloroglucinol (1,3,5-trihydroxybenzene) . The enzyme phloroglucinol reductase, found in bacterial species such as Eubacterium oxidoreducens , specifically catalyzes the conversion of this compound to phloroglucinol in this pathway . This reaction is a critical step in the metabolism of polyphenols by certain microorganisms, making this compound a compound of interest in environmental microbiology and bioremediation research . Furthermore, its role is leveraged in advanced biotechnological production processes. Recombinant cells engineered for the biosynthetic production of phloroglucinol may utilize a phloroglucinol reductase to convert accumulated phloroglucinol into this compound. This conversion helps mitigate the toxicity of phloroglucinol to the cells, thereby facilitating higher product yields and enabling more efficient fermentation from renewable carbon sources . This makes this compound an important molecule in the development of sustainable "green" chemistry platforms for producing valuable chemicals . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B1214295 Dihydrophloroglucinol

3D Structure

Interactive Chemical Structure Model





特性

分子式

C6H8O3

分子量

128.13 g/mol

IUPAC名

3,5-dihydroxycyclohex-2-en-1-one

InChI

InChI=1S/C6H8O3/c7-4-1-5(8)3-6(9)2-4/h1,6-7,9H,2-3H2

InChIキー

JUOPGIRJUCFNBD-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C=C1O)O

正規SMILES

C1C(CC(=O)C=C1O)O

製品の起源

United States

Natural Occurrence and Biosynthesis of Dihydrophloroglucinol

Phloroglucinol (B13840) Reductase (PGR) Activity and Isoforms

Phloroglucinol reductase (PGR) is the key enzyme responsible for the dearomatization of phloroglucinol to dihydrophloroglucinol. researchgate.netnih.gov This enzyme has been identified in various anaerobic bacteria, including Eubacterium oxidoreducens and Clostridium scatologenes. nih.govnih.gov PGRs are members of the NAD(P)H-dependent short-chain dehydrogenases/reductases (SDRs) family. nih.gov While their primary substrate is phloroglucinol, some PGRs exhibit activity towards other related compounds like 2,4,6-trihydroxybenzaldehyde (B105460) and 2,4,6-trihydroxyacetophenone. nih.gov

The reduction of phloroglucinol by PGR is dependent on the cofactor NAD(P)H (nicotinamide adenine (B156593) dinucleotide phosphate). nih.govqmul.ac.uk The reaction involves the transfer of a hydride ion from NADPH to the phloroglucinol molecule, resulting in the formation of this compound and NADP+. qmul.ac.ukwikipedia.org The systematic name for this enzyme is this compound:NADP+ oxidoreductase. wikipedia.org Kinetic studies of PGR from Eubacterium oxidoreducens have determined the K_m_ and V_max_ values for its substrates. For phloroglucinol, the K_m_ is 600 µM and the V_max_ is 640 µmol min⁻¹ mg⁻¹ at pH 7.2. nih.gov For NADPH, the K_m_ is 6.7 µM and the V_max_ is 550 µmol min⁻¹ mg⁻¹ at pH 6.8. nih.gov The reaction mechanism is believed to proceed through the reduction of a more stable keto tautomer of phloroglucinol. nih.gov

Table 1: Kinetic Parameters of Phloroglucinol Reductase from Eubacterium oxidoreducens

Substrate K_m_ (µM) V_max_ (µmol min⁻¹ mg⁻¹) Optimal pH
Phloroglucinol 600 640 7.2
NADPH 6.7 550 6.8
This compound 290 140 7.2

This table is based on data from Haddock and Ferry (1989). nih.gov

Structurally, phloroglucinol reductases belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.gov The crystal structure of PGR from a Clostridium species has been reported, providing insights into its reaction mechanism. nih.gov These enzymes typically exist as homodimers. nih.gov For example, the PGR from Eubacterium oxidoreducens has a native molecular weight of 78,000 Da and is composed of two identical subunits of 33,000 Da each. nih.gov Structural analysis reveals a high degree of conservation within the PGR subfamily, with specific conserved amino acid positions likely playing a role in substrate recognition and differentiation. nih.gov

Enzymatic Pathways of Formation

Phloroglucinol Reductase (PGR) Activity and Isoforms

Genetic Basis of PGR Expression

The expression of phloroglucinol reductase (PGR), the key enzyme responsible for the conversion of phloroglucinol to this compound, is governed by specific gene clusters found in various bacteria. nih.govresearchgate.net Bioinformatics studies have revealed the presence of phloroglucinol degradation gene clusters in a diverse range of gut and environmental bacteria. nih.govnih.gov These clusters typically encode not only for PGR but also for the subsequent enzymes required for the complete breakdown of the aromatic ring, allowing the organism to utilize phloroglucinol as a carbon and energy source. nih.gov

In the environmental bacterium Clostridium scatologenes, a specific gene cluster has been identified and characterized that is responsible for phloroglucinol degradation. nih.gov This cluster includes the gene for PGR as well as genes for this compound cyclohydrolase, (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase, and triacetate acetoacetate-lyase. nih.gov The presence of this gene cluster has been noted in phylogenetically diverse bacteria, including strict anaerobes, facultative anaerobes, and even some archaea. nih.gov For example, the gene cluster is found in bacteria reported to degrade phloroglucinol, such as Eubacterium ramulus, Eubacterium oxidoreducens, and Flavonifractor plautii. nih.gov The expression of these genes is often induced by the presence of phloroglucinol in the environment. researchgate.net In Collinsella sp. zg1085, the genes encoding PGR and other enzymes in the pathway are induced by phloroglucinol. researchgate.net

Associated Enzyme Systems in Initial Aromatic Ring Reduction

The initial and rate-limiting step in the anaerobic catabolism of phloroglucinol is its reductive dearomatization to this compound. portlandpress.comresearchgate.net This critical reaction is catalyzed by the enzyme phloroglucinol reductase (PGR) (EC 1.3.1.57). qmul.ac.ukexpasy.org

Phloroglucinol Reductase (PGR): This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) family. nih.gov It utilizes NADPH as a reducing equivalent to catalyze the reduction of phloroglucinol. nih.govuni-konstanz.de The reaction is as follows:

Phloroglucinol + NADPH + H⁺ → this compound + NADP⁺ qmul.ac.ukexpasy.org

PGR has been identified and characterized in both aerobic and anaerobic bacteria. nih.gov The enzyme from Eubacterium oxidoreducens has been purified and its properties studied, confirming its dependence on NADPH. wikipedia.orgwikipedia.org The reduction mechanism involves the keto tautomer of phloroglucinol. nih.gov Following the initial reduction, the this compound molecule is further metabolized by other enzymes in the pathway. nih.govresearchgate.net

Subsequent Enzymes:

This compound Cyclohydrolase (DPGC): This enzyme catalyzes the hydrolytic ring opening of this compound to form (S)-3-hydroxy-5-oxohexanoate. portlandpress.comresearchgate.net

(S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase (TfD): This enzyme oxidizes (S)-3-hydroxy-5-oxohexanoate to triacetic acid (3,5-dioxohexanoic acid). portlandpress.comuni-konstanz.de

Triacetate Acetoacetate-lyase (TAL): This enzyme is involved in the final cleavage of the carbon chain, ultimately yielding products like acetyl-CoA that can enter central metabolism. nih.govportlandpress.com

Microbial Sources and Distribution

The production of this compound is a hallmark of anaerobic microbial metabolism. It is found across a wide range of microbial habitats where polyphenolic compounds are available for degradation in the absence of oxygen.

Anaerobic Bacterial Consortia

Strictly anaerobic bacteria are the primary producers of this compound. Several genera have been identified that possess the necessary enzymatic machinery. These bacteria often work in consortia to break down complex plant matter.

Bacterial Species Metabolic Characteristic Reference
Clostridium scatologenesButyrate-forming, fermenting bacterium nih.gov
Eubacterium oxidoreducensFermenting bacterium from the digestive system wikipedia.orgasm.org
Pelobacter acidigalliciFermenting bacterium, degrades trihydroxybenzenes wikipedia.orguni-konstanz.deasm.org
Collinsella sp.Lactic acid bacterium found in the gut researchgate.netasm.org
Rubrivivax gelatinosusFacultative anaerobic, phototrophic bacterium portlandpress.comasm.org
Flavonifractor plautiiGut bacterium involved in flavonoid degradation nih.govresearchgate.net

These organisms utilize the phloroglucinol degradation pathway, with this compound as a key intermediate, to generate carbon and energy for growth. nih.govresearchgate.net

Environmental Microbiomes (e.g., Soil, Peatlands)

This compound biosynthesis is a significant process in anoxic environmental niches rich in organic matter, such as soils and peatlands. nih.gov These environments serve as major global carbon sinks, partly due to the slow decomposition of phenolic compounds under anaerobic conditions. nih.govunep-wcmc.org

Soil: Soil bacteria, such as certain species of Mesorhizobium and Bradyrhizobium, are known to degrade flavonoids to phloroglucinol and may further metabolize it via the this compound pathway. nih.govwikipedia.org Various Mycobacterium species, which are common inhabitants of soil and water, also contain the gene cluster for phloroglucinol degradation. nih.gov

Peatlands: Peatlands are characterized by waterlogged, anoxic conditions and a high abundance of plant-derived polyphenols, particularly from Sphagnum mosses and woody plants. nih.govfrontiersin.org The "enzyme latch" hypothesis suggests that the lack of oxygen limits the activity of phenol (B47542) oxidases, leading to the accumulation of phenolic compounds. nih.gov However, anaerobic bacteria in these ecosystems can degrade these compounds, and the phloroglucinol-to-dihydrophloroglucinol pathway is crucial for carbon cycling in these anoxic biomes. nih.govportlandpress.com This microbial activity has a significant impact on carbon preservation in peat soils. nih.govnih.gov

Gut Microbiota Systems

The human and animal gut is a highly anaerobic environment where dietary polyphenols from fruits, vegetables, and nuts are metabolized by the resident microbiota. nih.govfrontiersin.org this compound is an important intermediate in the gut bacterial degradation of flavonoids and tannins. nih.govresearchgate.net

Environmental and Biological Factors Influencing Biosynthesis

The biosynthesis of this compound is not a standalone process but is influenced by a variety of environmental and biological factors that affect the activity of the producing microorganisms and the availability of precursors.

Oxygen Availability: The reductive pathway that produces this compound is a feature of anaerobic metabolism. portlandpress.com The absence of oxygen is the primary prerequisite, as it prevents aerobic degradation of phenolic compounds by oxygenases and creates the anoxic niche for the bacteria that use this pathway. nih.govysu.edu

Precursor Availability: The rate of this compound formation is directly dependent on the supply of its precursor, phloroglucinol. This, in turn, depends on the availability of complex polyphenols like flavonoids and tannins from plant matter. nih.govportlandpress.com Therefore, diets rich in these compounds (in gut systems) or environments with high plant litter input (in soils and peatlands) will promote this pathway. nih.govfrontiersin.orgfrontiersin.org

Temperature: Microbial metabolic rates, including enzyme activities, are temperature-dependent. maxapress.commdpi.com In peatlands, for example, methane (B114726) oxidation rates, another microbial process, vary significantly with temperature at different soil depths. pjoes.com Similarly, the activity of bacterial consortia responsible for polyphenol degradation is expected to be influenced by ambient temperature, thereby affecting the rate of this compound production. maxapress.com

Biotic Stress: In plants, biotic stresses such as herbivory or pathogen attack can lead to an increased production of defense compounds, including flavonoids and other phenolics. researchgate.net This increased availability of precursors in plant litter could subsequently influence the rate of their degradation and the formation of this compound in the soil microbiome.

Soil and Water Chemistry: Factors such as pH and the presence of other nutrients or inhibitors in the soil or gut environment can influence microbial community composition and metabolic activity, thereby indirectly affecting this compound biosynthesis.

Enzymatic Biotransformation and Degradation Pathways of Dihydrophloroglucinol

Dihydrophloroglucinol Ring-Cleavage Mechanisms

The central mechanism for breaking down this compound involves the enzymatic cleavage of its carbon-carbon bonds, a process that opens the ring for further metabolism. This critical step is primarily accomplished by a specific class of hydrolase enzymes, although variations in this pathway exist across different bacterial species.

The key enzyme responsible for the ring-opening of this compound is this compound Cyclohydrolase (DPGC). nih.govrhea-db.org This enzyme is central to the anaerobic degradation pathway found in a variety of bacteria. nih.govportlandpress.com

This compound Cyclohydrolase catalyzes the hydrolytic C-C bond cleavage of this compound. nih.gov This hydrolytic ring-opening is a retro-Claisen type reaction. nih.gov The reaction converts the six-carbon cyclic this compound into a linear six-carbon product, (S)-3-hydroxy-5-oxo-hexanoate. nih.govnih.gov This transformation is a pivotal step that commits the molecule to a linear degradation pathway, making it accessible to downstream enzymes for further breakdown into smaller, energy-yielding molecules. nih.govresearchgate.net

The activity of this compound Cyclohydrolase is significantly dependent on the presence of divalent metal cofactors. Research has shown that manganese ions (Mn²⁺) are optimal for the enzyme's function. nih.govportlandpress.com In the presence of Mn²⁺, DPGC from Clostridium scatologenes and Rubrivivax gelatinosus exhibits robust activity. nih.govportlandpress.com Cobalt ions (Co²⁺) can substitute for Mn²⁺, but this results in a significant reduction in enzyme activity, retaining approximately 25% to 78.5% of the maximal activity. nih.govportlandpress.com Conversely, zinc ions (Zn²⁺) have been found to inhibit DPGC activity. nih.govportlandpress.com In the absence of additional divalent metals, the enzyme shows minimal to no activity, indicating that the purified recombinant forms are typically in an inactive, apo-form. nih.gov

Kinetic studies have quantified the efficiency of DPGC from different bacterial sources. The Michaelis-Menten constants for DPGC have been determined, providing insight into the enzyme's affinity for its substrate and its catalytic rate.

Bacterial Sourcekcat (s⁻¹)KM (mM) for this compoundReference
Clostridium scatologenes1.04 ± 0.100.19 ± 0.04 nih.gov
Rubrivivax gelatinosus0.53 ± 0.070.28 ± 0.06 portlandpress.com

This compound Cyclohydrolase belongs to the "cyclase" family of enzymes. nih.gov Gene clusters encoding DPGC and other enzymes in the phloroglucinol (B13840) degradation pathway have been identified in a wide range of phylogenetically diverse gut and environmental bacteria, including species of Clostridium, Eubacterium, Flavonifractor, and Collinsella. nih.govresearchgate.net This suggests a widespread distribution of this metabolic capability in anaerobic ecosystems.

While the DPGC-initiated pathway is prominent, research has uncovered variations in how the downstream intermediate, (S)-3-hydroxy-5-oxohexanoate, is processed. A notable alternative pathway has been characterized in the bacterium Collinsella sp. zg1085. researchgate.netnih.gov

In the Collinsella pathway, after DPGC catalyzes the formation of (S)-3-hydroxy-5-oxohexanoate, this linear intermediate is not oxidized but is instead cleaved by a different type of enzyme: a newly identified aldolase (B8822740) designated as HOHA. researchgate.netnih.gov This enzyme is a homolog of deoxyribose-5-phosphate aldolase (DERA). researchgate.net The discovery of this aldolase-dependent pathway highlights the metabolic diversity among anaerobic bacteria for degrading the same initial substrate. researchgate.netnih.gov This contrasts with the pathway in Clostridium scatologenes, where (S)-3-hydroxy-5-oxohexanoate is further metabolized by a dehydrogenase and a lyase. researchgate.net

This compound Cyclohydrolase (DPGC) Activities

Enzymatic Kinetics and Co-factor Requirements (e.g., Mn²⁺)

Downstream Metabolic Intermediates

Following the initial ring cleavage of this compound, the resulting linear molecule, (S)-3-hydroxy-5-oxohexanoate, is channeled into different downstream pathways depending on the bacterial species and its enzymatic machinery.

In bacteria like Clostridium scatologenes, the pathway continues with the following steps:

(S)-3-hydroxy-5-oxo-hexanoate is oxidized by the NAD(P)⁺-dependent enzyme (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase (TfD) to form triacetate (also known as 3,5-dioxo-hexanoate). nih.govresearchgate.net

Triacetate is then cleaved by triacetate acetoacetate-lyase (TAL), an enzyme that requires acetyl-CoA as a co-substrate. researchgate.netresearchgate.net

This cleavage reaction yields two key metabolic intermediates: acetoacetate (B1235776) and acetoacetyl-CoA . researchgate.net These products can then enter central fermentation pathways, such as the butyrate (B1204436) fermentation pathway, ultimately leading to the production of acetate (B1210297) and butyrate . nih.govresearchgate.net

In the variant pathway identified in Collinsella sp. zg1085, the downstream intermediates are different:

(S)-3-hydroxy-5-oxohexanoate is directly cleaved by the aldolase (HOHA). researchgate.netnih.gov

This aldol (B89426) reaction produces malonate semialdehyde and acetone (B3395972) . researchgate.netnih.gov

The malonate semialdehyde is subsequently converted by a NADP⁺-dependent malonate-semialdehyde dehydrogenase (MSDH) into acetyl-CoA and carbon dioxide, which are fundamental intermediates in cellular carbon and energy metabolism. researchgate.netnih.gov

Formation of Hydroxyoxo Acids (e.g., (S)-3-hydroxy-5-oxohexanoate)

The initial step in the degradation of this compound across several bacterial species involves a hydrolytic ring cleavage. This reaction is catalyzed by the enzyme this compound cyclohydrolase (DPGC), a Mn²⁺-dependent enzyme. researchgate.netresearchgate.net The action of DPGC on this compound results in the formation of the linear six-carbon compound, (S)-3-hydroxy-5-oxohexanoate. researchgate.netresearchgate.netnih.gov This crucial step opens up the cyclic structure, making it accessible to further enzymatic modifications. In Eubacterium oxidoreducens, a this compound hydrolase has been identified that carries out this conversion. nih.gov Similarly, in Pelobacter acidigallici, this compound is hydrolytically cleaved to 3-hydroxy-5-oxohexanoic acid. uni-konstanz.de

Oxidative Steps by Dehydrogenases (e.g., Triacetate-forming Dehydrogenase)

Following the formation of (S)-3-hydroxy-5-oxohexanoate, the pathway proceeds with an oxidative step. This reaction is catalyzed by a dehydrogenase, which specifically oxidizes the hydroxyl group of (S)-3-hydroxy-5-oxohexanoate. In bacteria like Clostridium scatologenes and Pelobacter acidigallici, this enzyme is (S)-3-hydroxy-5-oxohexanoate dehydrogenase, also referred to as triacetate-forming dehydrogenase (TfD). researchgate.netuni-konstanz.deportlandpress.com This enzyme utilizes NAD(P)⁺ as a cofactor to oxidize (S)-3-hydroxy-5-oxohexanoate into 3,5-dioxohexanoate, a compound also known as triacetate. uni-konstanz.denih.gov The activity of this dehydrogenase is a key control point in the pathway, leading to the formation of a diketo acid. researchgate.netuni-konstanz.de

Conversion to Short-Chain Fatty Acids and Acetyl-CoA

The final stages of this compound degradation involve the cleavage of the six-carbon chain into smaller, metabolically useful molecules. In the pathway found in Clostridium scatologenes, triacetate is cleaved by triacetate acetoacetate-lyase (TAL) in the presence of acetyl-CoA. researchgate.netportlandpress.com This reaction yields acetoacetate and acetoacetyl-CoA, which are central intermediates in fermentation pathways that produce short-chain fatty acids (SCFAs) like acetate and butyrate, as well as acetyl-CoA. portlandpress.comnih.gov These end products can then be utilized by the bacteria for energy production and biosynthesis. nih.govnih.gov

In an alternative pathway observed in Collinsella sp., (S)-3-hydroxy-5-oxohexanoate is cleaved by an aldolase, designated as HOHA, into malonate semialdehyde and acetone. researchgate.netnih.gov The malonate semialdehyde is then converted to acetyl-CoA and CO₂ by a NADP⁺-dependent malonate-semialdehyde dehydrogenase. nih.gov Acetyl-CoA is a central metabolite that can enter various metabolic pathways, including the production of short-chain fatty acids. nih.govfrontiersin.org

Comparative Analysis of Degradation Pathways Across Microbial Taxa

While the initial steps of this compound degradation are conserved among several anaerobic bacteria, notable variations exist in the subsequent enzymatic reactions, reflecting the metabolic diversity of these microorganisms.

Clostridium scatologenes Pathway Elucidation

Clostridium scatologenes, a butyrate-forming acetogenic bacterium, possesses a well-characterized pathway for phloroglucinol degradation. asm.orgresearchgate.net The gene cluster responsible for this pathway encodes for key enzymes including this compound cyclohydrolase (DPGC), (S)-3-hydroxy-5-oxohexanoate dehydrogenase (TfD), and triacetate acetoacetate-lyase (TAL). asm.orgportlandpress.com This pathway efficiently converts this compound into acetoacetate and acetoacetyl-CoA, which directly feed into the butyrate fermentation pathway, ultimately producing acetate and butyrate. portlandpress.com

EnzymeFunction in Clostridium scatologenes
This compound cyclohydrolase (DPGC)Cleaves this compound to form (S)-3-hydroxy-5-oxohexanoate. asm.orgresearchgate.net
(S)-3-hydroxy-5-oxo-hexanoate dehydrogenase (TfD)Oxidizes (S)-3-hydroxy-5-oxohexanoate to triacetate. researchgate.netportlandpress.com
Triacetate acetoacetate-lyase (TAL)Cleaves triacetate into acetoacetate and acetoacetyl-CoA. researchgate.netportlandpress.com

Collinsella sp. Degradation Variants

A novel degradation pathway has been identified in Collinsella sp. zg1085. researchgate.net While the initial conversion of phloroglucinol to (S)-3-hydroxy-5-oxohexanoate via this compound is consistent with the clostridial pathway, the subsequent steps diverge significantly. researchgate.netnih.gov Instead of oxidation by a dehydrogenase, Collinsella sp. utilizes a newly identified aldolase (HOHA) to cleave (S)-3-hydroxy-5-oxohexanoate into malonate semialdehyde and acetone. researchgate.netnih.gov A NADP⁺-dependent malonate-semialdehyde dehydrogenase then converts malonate semialdehyde into CO₂ and acetyl-CoA. nih.gov This aldolase-dependent pathway represents a significant variation in phloroglucinol metabolism among anaerobic bacteria. nih.gov

EnzymeFunction in Collinsella sp.
This compound cyclohydrolase (DPGC)Cleaves this compound to form (S)-3-hydroxy-5-oxohexanoate. researchgate.netnih.gov
(S)-3-hydroxy-5-oxohexanoate aldolase (HOHA)Cleaves (S)-3-hydroxy-5-oxohexanoate into malonate semialdehyde and acetone. researchgate.netnih.gov
Malonate-semialdehyde dehydrogenaseConverts malonate semialdehyde to acetyl-CoA and CO₂. nih.gov

Pathways in Pelobacter acidigallici and Eubacterium oxidoreducens

Pelobacter acidigallici and Eubacterium oxidoreducens are two other anaerobic bacteria known to degrade phloroglucinol. In P. acidigallici, this compound is hydrolyzed to 3-hydroxy-5-oxohexanoic acid, which is then oxidized by a unique NADP⁺-dependent dehydrogenase to form triacetic acid (3,5-dioxohexanoic acid). uni-konstanz.de This triacetic acid is subsequently converted to three molecules of acetyl-CoA. uni-konstanz.de

Eubacterium oxidoreducens also metabolizes this compound via 3-hydroxy-5-oxohexanoate. nih.gov A this compound hydrolase catalyzes the ring cleavage. nih.gov The resulting six-carbon acid is then broken down through a series of reactions analogous to beta-oxidation, ultimately yielding acetate and butyrate. nih.gov The initial reduction of phloroglucinol to this compound in E. oxidoreducens is catalyzed by an NADPH-dependent phloroglucinol reductase. wikipedia.orgwikipedia.org

BacteriumKey Degradation Steps of this compound
Pelobacter acidigalliciHydrolytic cleavage to 3-hydroxy-5-oxohexanoic acid, followed by NADP⁺-dependent oxidation to triacetic acid, and subsequent conversion to acetyl-CoA. uni-konstanz.de
Eubacterium oxidoreducensHydrolysis to 3-hydroxy-5-oxohexanoate, followed by a beta-oxidation-like pathway to produce acetate and butyrate. nih.gov

Role of Coprococcus spp. in Rumen Metabolism

The genus Coprococcus plays a significant role in the ruminal biotransformation of phloroglucinol, the precursor to this compound. Within the complex microbial ecosystem of the rumen, Coprococcus species are instrumental in the initial reductive step of phloroglucinol degradation. frontiersin.orgnih.gov Research has demonstrated that Coprococcus spp. reduce phloroglucinol to this compound, a critical reaction that facilitates the subsequent breakdown of this phenolic compound. frontiersin.orgresearcherslinks.com This reduction is an anaerobic process that utilizes NADPH as the electron donor, thereby oxidizing it to NADP+. frontiersin.orgoup.comoup.com

The metabolic activity of Coprococcus spp. is particularly relevant in the context of manipulating rumen fermentation to reduce methane (B114726) emissions. When methanogenesis is inhibited, for instance through the use of compounds like chloroform, there is an accumulation of metabolic hydrogen. frontiersin.orgnih.gov The reduction of phloroglucinol by Coprococcus spp. serves as a sink for this excess hydrogen, helping to alleviate the increase in NADPH. frontiersin.orgoup.com Studies in cattle have shown that supplementing the diet with phloroglucinol under anti-methanogenic conditions leads to a notable increase in the relative abundance of Operational Taxonomic Units (OTUs) assigned to Coprococcus. frontiersin.orgnih.gov This suggests that the genus is a primary contributor to the metabolism of phloroglucinol in the rumen. frontiersin.orgnih.gov

The degradation of phloroglucinol by Coprococcus ultimately leads to the production of acetate. frontiersin.orgnih.govresearcherslinks.com This metabolic capability positions Coprococcus as a key genus in strategies aimed at improving rumen efficiency and detoxifying plant-derived phenolic compounds in ruminants. frontiersin.org The ability of these bacteria to utilize reductants like hydrogen and formate (B1220265) to metabolize phloroglucinol can decrease the partial pressure of hydrogen gas in the rumen, mitigating the negative impacts of hydrogen accumulation. frontiersin.orgnih.gov

Genetic Clusters and Regulatory Networks of Degradation Enzymes

The enzymatic degradation of this compound is orchestrated by a specific set of genes often found organized in clusters within the genomes of various anaerobic bacteria. nih.govresearchgate.net Research, particularly in the environmental bacterium Clostridium scatologenes, has led to the discovery and characterization of a gene cluster dedicated to the breakdown of phloroglucinol and its intermediate, this compound. nih.govresearchgate.netnih.gov This discovery provides significant insight into the anaerobic metabolism of polyphenols, which are abundant in nature. nih.govnih.gov

This key gene cluster encodes for the enzymes responsible for the complete catabolism of this compound. The identified enzymes include:

This compound Cyclohydrolase (DPGC) : This enzyme catalyzes the crucial C-C bond cleavage in the ring of this compound. nih.govportlandpress.com

(S)-3-hydroxy-5-oxo-hexanoate Dehydrogenase (TfD) . nih.govportlandpress.comresearchgate.net

Triacetate Acetoacetate-Lyase (TAL) . nih.govportlandpress.comresearchgate.net

Together, these enzymes convert this compound into acetoacetate and acetoacetyl-CoA. portlandpress.com These products can then enter central metabolic pathways, such as the butyrate fermentation pathway, allowing the bacterium to utilize phloroglucinol as a source of carbon and energy. nih.govportlandpress.com

Bioinformatic analyses have revealed that this phloroglucinol degradation gene cluster is not unique to C. scatologenes. It is present in a wide range of phylogenetically and metabolically diverse bacteria, including both gut and environmental species. nih.govresearchgate.netnih.govasm.org This suggests that the ability to degrade these phenolic compounds is widespread in anaerobic niches. nih.gov

The expression of these degradation enzymes is tightly controlled by regulatory networks. nih.govmdpi.comnih.gov While the specific regulatory mechanisms for the this compound pathway are still being fully elucidated, the principles of gene regulation in bacteria for catabolic pathways are well-established. Typically, the expression of genes encoding degradation enzymes is controlled by transcription factors that respond to the presence of the substrate. nih.govfrontiersin.org This ensures that the enzymes are only produced when needed, conserving cellular resources. The complexity of these networks can involve both positive regulators (activators) and negative regulators (repressors) that modulate gene expression in response to specific environmental cues and the availability of different carbon sources. nih.govfrontiersin.org

Table of Compounds

Chemical Synthesis and Derivatization Strategies for Dihydrophloroglucinol

Laboratory-Scale Synthetic Methodologies

The most common and direct methods for synthesizing dihydrophloroglucinol in a laboratory setting begin with its aromatic precursor, phloroglucinol (B13840).

The predominant laboratory-scale synthesis of this compound involves the chemical reduction of phloroglucinol. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation. This method provides a straightforward and efficient route to obtaining this compound for various research applications. The reaction involves the reduction of the aromatic ring of phloroglucinol to yield the corresponding non-aromatic dihydroxy-ketone. This chemical synthesis is frequently employed to produce a standard for comparison against enzymatically produced this compound or to generate the substrate needed for studying downstream enzymatic reactions. nih.govrsc.org

While the reduction of phloroglucinol is the principal chemical method, other synthetic routes are not extensively documented in the literature. Catalytic hydrogenation of phloroglucinol over metal catalysts such as platinum has been investigated, but these reactions often proceed further to produce resorcinol, 1,3-cyclohexanediol, or cyclohexanol, particularly at elevated temperatures. researchgate.net Selective hydrogenation to halt at the this compound stage is challenging under these conditions. Consequently, alternative purely chemical syntheses starting from different precursors are not commonly utilized, making the reduction of phloroglucinol the most reliable and established chemical methodology.

Reduction of Phloroglucinol (e.g., Sodium Borohydride)

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis offers a highly specific alternative to purely chemical methods. In nature, this compound is produced from phloroglucinol in a key step of anaerobic polyphenol degradation pathways. nih.govnih.gov

This reaction is catalyzed by the enzyme phloroglucinol reductase (PGR), a member of the NAD(P)H-dependent short-chain dehydrogenase/reductase (SDR) family. wikipedia.orgresearchgate.net The enzyme utilizes NADPH as a cofactor to reduce the aromatic ring of phloroglucinol, yielding this compound. nih.govwikipedia.org PGRs have been identified in various anaerobic bacteria, including Clostridium, Eubacterium, and Collinsella species, which are involved in the metabolism of flavonoids and tannins in environments like the human gut and soil. nih.govresearchgate.net The enzymatic synthesis is highly specific and occurs under mild physiological conditions. Research has shown that some phloroglucinol reductases exhibit activity towards other substituted phenols, indicating a degree of substrate promiscuity that can be exploited for the synthesis of this compound analogues. researchgate.net

Table 1: Properties of Phloroglucinol Reductases (PGRs) from Different Bacterial Species
Enzyme/OrganismSubstrate(s)CofactorNotesReference
Phloroglucinol Reductase from Eubacterium oxidoreducensPhloroglucinolNADP⁺/NADPHCatalyzes the reversible reduction of phloroglucinol. wikipedia.org
Phloroglucinol Reductase from Clostridium scatologenesPhloroglucinolNADPHKey enzyme in the anaerobic phloroglucinol degradation pathway. nih.gov
Phloroglucinol Reductases (unspecified bacterial species)PhloroglucinolNAD(P)HThese enzymes also showed activity towards other substrates, demonstrating biocatalytic potential for creating derivatives. researchgate.net
2,4,6-Trihydroxybenzaldehyde (B105460)
2,4,6-Trihydroxyacetophenone
Methyl 2,4,6-trihydroxybenzoate

Preparation of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is essential for probing enzyme mechanisms and developing new bioactive compounds.

The primary strategy for preparing this compound analogues involves the reduction of corresponding substituted phloroglucinol precursors. Patents describe the synthesis of a variety of substituted phloroglucinol derivatives for pharmaceutical applications. google.com These substituted precursors can then, in principle, be reduced to the desired this compound analogues using the chemical (e.g., NaBH₄) or chemoenzymatic (e.g., PGR) methods described previously. The substrate promiscuity of certain phloroglucinol reductases, which can accept substrates like 2,4,6-trihydroxyacetophenone, provides a direct chemoenzymatic route to structurally modified this compound derivatives. researchgate.net

This compound and its analogues are critical tools for elucidating the mechanisms of complex biological pathways. The synthesis of this compound is a prerequisite for studying the activity of downstream enzymes in degradation pathways, such as this compound cyclohydrolase (DPGC) and (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase, by providing their specific substrate. nih.govnih.gov

Furthermore, the synthesis of isotopically labeled this compound is a powerful technique for mechanistic studies. rsc.org By using labeled reducing agents (e.g., sodium borodeuteride) or starting from a labeled phloroglucinol precursor, researchers can create molecules that can be traced through multi-step enzymatic reactions. This approach is invaluable for tracking the fate of atoms and understanding reaction stereochemistry, as has been applied in broader metabolomics analyses and pathway elucidations. tmiclinode.comnih.gov These synthesized probes are fundamental to confirming proposed reaction mechanisms and discovering new enzymatic functions.

Structural Modification Techniques

Isotopic Labeling for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to track the fate of atoms or molecules through metabolic pathways within a biological system. bitesizebio.comalliedacademies.org By replacing specific atoms in a molecule with their heavier, non-radioactive (stable) isotopes, researchers can follow the molecule's transformation, identify its metabolic products, and quantify the activity of related biochemical pathways. nih.govspringernature.com This approach is invaluable for elucidating the complex roles of intermediates like this compound in both biosynthetic and degradative processes. The use of stable isotopes such as Deuterium (B1214612) (²H) and Carbon-13 (¹³C) allows for detailed analysis without the handling concerns associated with radioactive isotopes. nih.govcreative-proteomics.com

The primary analytical methods for detecting stable isotopes in metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. bitesizebio.comnih.govfrontiersin.org MS detects the mass difference imparted by the heavy isotopes, while NMR can identify the exact position of the labeled atoms within the molecule's structure. nih.govfrontiersin.org

Deuterium (²H) Labeling

Deuterium labeling is a common strategy for tracking metabolic processes. A straightforward method involves introducing deuterium oxide (D₂O), or heavy water, into the growth medium of a biological system. nih.gov Enzymes involved in metabolic pathways can incorporate deuterium from D₂O into newly synthesized molecules. nih.gov This method can be applied to study the biosynthesis of this compound in organisms that produce it. By measuring the rate and extent of deuterium incorporation, researchers can identify the sites of active biosynthesis and quantify the turnover of the compound. nih.gov For example, in studies of microorganisms that degrade polyphenols to this compound, the presence of deuterium in the compound would confirm its active synthesis or transformation within that system. nih.govresearchgate.net

Carbon-13 (¹³C) Labeling

Carbon-13 labeling is particularly useful for tracing the carbon backbone of molecules through metabolic networks. d-nb.info In the context of this compound, this is often achieved by supplying a ¹³C-labeled precursor, such as [U-¹³C]-glucose, to the biological system. nih.govmdpi.com this compound is known to be biosynthesized from malonyl-CoA, a key metabolite derived from the breakdown of glucose. google.com When an organism is fed ¹³C-glucose, the label is incorporated into the acetyl-CoA and subsequently malonyl-CoA pools, leading to the production of ¹³C-labeled this compound.

This strategy can be used to:

Confirm Biosynthetic Pathways: By tracing the ¹³C label from glucose to this compound and then to subsequent products like the antibiotic pyoluteorin (B1679884), researchers can definitively map the metabolic sequence. rsc.org

Elucidate Degradation: Introducing ¹³C-labeled this compound to a system, such as an anaerobic bacterial culture, allows for the tracking of the carbon atoms into downstream degradation products. nih.gov This helps to identify the enzymes and pathways responsible for breaking down this phenolic compound.

The following table summarizes the primary isotopic labeling strategies applicable to metabolic tracing studies of this compound.

IsotopeLabeled Precursor/SourcePotential Application in this compound ResearchAnalytical Method
²H (Deuterium) Deuterium Oxide (D₂O)Probing sites of active biosynthesis; Measuring compound turnover. nih.govGC-MS, LC-MS, NMR
¹³C (Carbon-13) [U-¹³C]-GlucoseTracing carbon flow from primary metabolism into this compound biosynthesis. nih.govmdpi.comLC-MS, NMR
¹³C (Carbon-13) ¹³C-Labeled this compoundIdentifying and tracking the products of this compound degradation pathways. nih.govLC-MS, NMR

Advanced Analytical Methodologies for Dihydrophloroglucinol Research

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for the structural confirmation and quantification of dihydrophloroglucinol. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide complementary information crucial for comprehensive analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to monitor reactions involving this compound. The formation of this compound from phloroglucinol (B13840) can be observed by an increase in absorbance at a specific wavelength. Research has shown that the conversion of phloroglucinol to this compound results in a time-dependent increase in absorbance at 278 nm. This characteristic absorption allows for real-time monitoring of enzymatic assays, such as those involving phloroglucinol reductase.

The molar extinction coefficient (ε) for this compound has been determined, providing a basis for its quantification.

Table 1: UV-Vis Spectroscopic Data for this compound

ParameterValueReference
λmax278 nm
Molar Extinction Coefficient (ε)29,986 M⁻¹ cm⁻¹

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of its cyclic ketone structure. While specific chemical shift data for this compound is not widely published in readily accessible databases, the principles of NMR spectroscopy are routinely applied in research to verify the structure of synthesized or isolated this compound. The technique is crucial for distinguishing it from its aromatic precursor, phloroglucinol, and other potential isomers or degradation products.

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound. It measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the compound. In studies of microbial metabolism, high-resolution mass spectrometry has been used to confirm the formation of this compound. When analyzed using electrospray ionization in negative mode (ESI-), this compound is detected as a deprotonated molecule.

Table 2: Mass Spectrometric Data for this compound

Ionization ModeIonObserved m/zReference
ESI (-)[M-H]⁻127.0932

Further fragmentation of the parent ion in tandem mass spectrometry (MS/MS) would yield characteristic daughter ions, providing additional structural confirmation. However, detailed fragmentation patterns for this compound are not extensively documented in the literature.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, such as fermentation broths or environmental samples, prior to its analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this purpose. A C18 column is a common choice for the stationary phase. The mobile phase composition can be adjusted to achieve optimal separation from other components in the sample.

Below is a table with representative HPLC parameters that can be adapted for the analysis of this compound, based on methods used for similar phenolic compounds.

Table 3: Representative HPLC Parameters for this compound Analysis

ParameterDescription
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol)
Flow Rate Typically 0.5 - 1.0 mL/min
Detection UV detector set at the λmax of this compound (278 nm)
Column Temperature Often maintained at a constant temperature (e.g., 30 °C) for reproducibility

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility and thermal stability. This typically involves reacting the hydroxyl groups with a silylating agent to form more volatile trimethylsilyl (B98337) (TMS) ethers. The derivatized sample is then introduced into the GC system, where it is separated based on its boiling point and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for confident identification.

Table 4: General GC-MS Parameters for Derivatized this compound Analysis

ParameterDescription
Derivatization Agent Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column Capillary column with a nonpolar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium or Hydrogen
Injector Temperature Typically 250-280 °C
Oven Temperature Program A temperature gradient is used to elute compounds with different boiling points, e.g., starting at a lower temperature and ramping up to a higher temperature.
Detector Mass Spectrometer (for identification and quantification)

Coupled Techniques (e.g., LC-MS, GC-MS)

Coupled chromatographic and mass spectrometric techniques are indispensable for the analysis of this compound and its related metabolites within complex biological samples. These hybrid methods provide both separation of compounds and their specific identification based on mass-to-charge ratio.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a primary tool for this compound research. Due to the polar and non-volatile nature of this compound and its downstream products, LC is the preferred separation method. High-resolution LC-MS has been successfully employed to confirm the enzymatic conversion of this compound to its product, 3-hydroxy-5-oxohexanoate. portlandpress.com This technique allows for the unambiguous identification of reaction products by comparing their measured mass-to-charge ratio (m/z) with theoretical values. For instance, LC-MS analysis can confirm the disappearance of the this compound peak and the appearance of a new peak corresponding to the expected product. portlandpress.com

Untargeted metabolomics studies utilizing LC-MS can profile a wide array of metabolites simultaneously, helping to elucidate entire metabolic pathways connected to this compound. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a complementary technique. While less suitable for polar compounds like this compound without derivatization, GC-MS is highly effective for analyzing more volatile compounds that may be present in the broader metabolic network. nih.govlcms.cz The integration of both LC-MS and GC-MS provides a more comprehensive overview of the metabolome in organisms that process this compound. nih.gov

Table 1: Example LC-MS Parameters for Metabolite Analysis Note: These are general parameters; specific conditions must be optimized for this compound analysis.

ParameterValue/Setting
LC System Agilent 1290 Infinity II or equivalent
Column Reversed-phase C18 (e.g., Agilent PS AQ-C18, 2.1 x 100 mm)
Column Temperature 40 °C
Mobile Phase A Water with 2.5mM Ammonium Formate (B1220265) & 0.05% Formic Acid
Mobile Phase B Methanol (B129727) with 2.5mM Ammonium Formate & 0.05% Formic Acid
Flow Rate 0.35 mL/min
MS System Q-TOF (Quadrupole Time-of-Flight) or similar high-resolution MS
Ionization Source Dual AJS ESI (Electrospray Ionization)
Polarity Positive and/or Negative
MS Range 40-1700 m/z
Acquisition Mode Auto MS/MS

Enzymatic Assays for Activity Determination

To understand the kinetics and function of enzymes that produce or consume this compound, specific activity assays are required. These assays measure the rate of the enzymatic reaction under controlled conditions.

Spectrophotometry is a widely used method for continuously monitoring enzyme activity by detecting changes in light absorbance as a substrate is consumed or a product is formed.

For the degradation of this compound, the activity of This compound cyclohydrolase (DPGC) can be measured by monitoring the time-dependent decrease in absorbance at 278 nm, which corresponds to the consumption of the this compound substrate. portlandpress.com This method has been used to determine key Michaelis-Menten kinetic parameters, such as KM and kcat, for DPGC from various bacteria, including Rubrivivax gelatinosus and Clostridium scatologenes. portlandpress.comnih.gov

Conversely, for the synthesis of this compound, the activity of phloroglucinol reductase (PGR) is commonly assayed. This enzyme uses NADPH to reduce phloroglucinol. nih.gov Its activity can be monitored in two ways:

By observing the decrease in absorbance at 340 nm, which indicates the consumption of the cofactor NADPH. nih.gov

By observing the increase in absorbance at 278 nm, corresponding to the formation of the product, this compound. nih.govresearchgate.net

These continuous assays are crucial for characterizing enzyme efficiency and investigating the effects of different cofactors or inhibitors. portlandpress.comnih.gov

Table 2: Reported Kinetic Parameters for this compound-Related Enzymes

EnzymeOrganismAssay MethodKMkcatReference
This compound Cyclohydrolase (DPGC)Rubrivivax gelatinosusThis compound consumption at 278 nm0.28 ± 0.06 mM0.53 ± 0.07 s-1 portlandpress.com
This compound Cyclohydrolase (DPGC)Clostridium scatologenesThis compound consumption at 278 nm0.19 ± 0.04 mM1.04 ± 0.10 s-1 nih.gov
Phloroglucinol Reductase (PGR)Clostridium scatologenesNADPH oxidation at 340 nm (Phloroglucinol as substrate)0.30 mM22.4 s-1 nih.gov

Radiometric and isotopic tracing methods offer a powerful way to follow the metabolic fate of a molecule through a biological system. nih.gov These techniques involve using a substrate labeled with a stable or radioactive isotope to trace the path of its atoms into subsequent products.

In the context of this compound research, this approach can unambiguously elucidate its metabolic pathway. For example, cells could be fed with phloroglucinol labeled with Carbon-13 ([U-13C]phloroglucinol). nih.gov After incubation, cell extracts can be analyzed by mass spectrometry. The detection of the 13C label in this compound and its subsequent degradation products, such as 3-hydroxy-5-oxohexanoate, provides definitive evidence of the metabolic route.

Similarly, using a labeled cofactor, such as [2H]-NADPH, has been employed to study the reaction mechanism of phloroglucinol reductase, confirming the reduction of a keto tautomer of phloroglucinol. nih.gov Isotope tracing is particularly valuable for mapping novel pathways and quantifying metabolic flux, providing a dynamic view of metabolism that is not achievable with simple concentration measurements. nih.gov

Spectrophotometric Monitoring of Substrate/Product Conversion

Quantitative Determination in Complex Biological Matrices

Accurately quantifying this compound in complex samples like microbial cultures presents significant challenges due to the vast number of other molecules present.

Proper sample preparation is a critical first step for reliable quantification. The goal is to efficiently extract the target metabolite while preventing its degradation. A typical workflow for microbial cultures involves several key steps:

Quenching: To get an accurate snapshot of metabolite levels, metabolic activity must be stopped instantly. This is often achieved by rapidly mixing the cell culture with a cold solvent, such as a methanol or acetonitrile solution, which halts all enzymatic processes. nih.gov

Separation: The cells are separated from the culture medium, usually by rapid centrifugation at a low temperature. This allows for separate analysis of intracellular and extracellular metabolites.

Extraction: For intracellular metabolites, the cell pellet is subjected to lysis to release its contents. This can be done using physical methods (e.g., bead beating) or chemical methods. The metabolites are then extracted into a suitable solvent. The choice of solvent is critical and often involves polar organic solvents or mixtures thereof to effectively solubilize compounds like this compound. mdpi.com The resulting extract is then clarified by centrifugation to remove cell debris before analysis.

The supernatant from the initial separation can be analyzed directly (after protein precipitation) to quantify extracellular metabolites that have been secreted or have leaked from the cells.

Quantifying metabolites in anaerobic systems poses a unique set of difficulties beyond those of typical biological matrices.

Oxygen Sensitivity: this compound and other intermediates in anaerobic pathways can be highly sensitive to oxygen. uni-konstanz.ded-nb.info Exposure to air during sample collection, extraction, or analysis can lead to rapid degradation, resulting in an underestimation of the true concentration. Therefore, strict anaerobic handling techniques are often necessary.

Metabolite Instability and Turnover: Intermediates in central metabolism can have turnover rates on the order of seconds. nih.gov This necessitates extremely rapid and effective quenching protocols to prevent significant changes in metabolite pools between the time of sampling and the cessation of enzymatic activity.

Complex Matrix Effects: Anaerobic culture media and cell extracts are complex mixtures containing numerous compounds. mdpi.com In mass spectrometry-based analyses, co-eluting compounds can interfere with the ionization of the target analyte, a phenomenon known as ion suppression or enhancement. This can severely impact the accuracy and precision of quantification.

Inter-conversion of Metabolites: The extracted mixture of metabolites is not always stable. Without proper handling and storage (e.g., low temperature, specific pH), enzymatic or chemical inter-conversion between related compounds can occur even after extraction, leading to inaccurate results. nih.gov

Low Concentrations: Many metabolic intermediates, including potentially this compound, exist at very low intracellular concentrations, requiring highly sensitive and selective analytical methods for their detection and quantification. animbiosci.org

Addressing these challenges requires meticulous optimization of every step, from sampling and extraction to the final analytical measurement, often involving the use of internal standards and robust validation procedures.

Mechanistic Investigations of Dihydrophloroglucinol Biological Interactions

Molecular Interactions with Enzymes and Proteins

The biological activity of dihydrophloroglucinol is mediated by its direct interaction with specific enzymes that recognize, bind, and transform its structure. These interactions are governed by precise molecular recognition events and dynamic conformational adjustments within the enzyme active sites.

This compound is primarily acted upon by the enzyme this compound cyclohydrolase (DPGC), which catalyzes its hydrolytic ring cleavage. nih.gov The recognition of this compound by DPGC is a highly specific process. Structural modeling and comparison with related enzymes, such as isatin (B1672199) hydrolase, reveal key differences in the substrate-binding pocket that determine this specificity. In the DPGC from Clostridium scatologenes (CsDPGC), essential residues involved in substrate recognition, such as Ile32 and Leu34 in isatin hydrolase, are replaced by Trp20 and Tyr22, respectively. nih.gov This substitution suggests a distinct binding environment tailored for the this compound molecule.

The enzyme that produces this compound, phloroglucinol (B13840) reductase (PGR), also demonstrates specific substrate recognition. PGRs are part of the NAD(P)H-dependent short-chain dehydrogenases/reductases (SDRs) family. researchgate.net These enzymes catalyze the reduction of phloroglucinol's keto tautomer to form this compound. nih.gov The binding kinetics of these enzymes have been characterized, providing insight into their efficiency. For instance, the DPGC from Clostridium scatologenes has been studied to determine its catalytic parameters.

The binding of a substrate to an enzyme's active site often induces conformational changes within the protein, a concept known as "induced fit". purdue.edunih.gov This process is fundamental to catalysis, as it can properly align catalytic residues and stabilize the transition state of the reaction. While specific crystallographic studies detailing the precise conformational shifts in DPGC upon this compound binding are not extensively documented, the principles of enzyme dynamics are expected to apply.

The binding of a ligand can trigger a variety of changes, from small side-chain adjustments to large-scale domain movements. purdue.eduplos.org For enzymes like dihydrofolate reductase, flexible loops are known to oscillate between different conformations during the catalytic cycle, a process that is critical for substrate binding and product release. nih.gov It is plausible that enzymes interacting with this compound, such as DPGC, also undergo such dynamic conformational adjustments. The enzyme must first accommodate the substrate and then transition to a state that facilitates the hydrolytic ring cleavage, followed by another change to release the product, (S)-3-hydroxy-5-oxo-hexanoate. nih.govplos.org These dynamic transitions are essential for efficient enzymatic function and represent a key aspect of the molecular interaction. pharmacologycanada.org

Substrate Recognition and Binding Dynamics

Cellular Biochemistry and Metabolic Flux

This compound serves as a critical node in the metabolic network of certain anaerobic bacteria, linking the degradation of complex plant polyphenols to the central carbon and energy pathways of the cell.

In anaerobic microorganisms such as Clostridium scatologenes and Collinsella sp., the degradation of phloroglucinol is a mechanism for generating energy and essential carbon molecules. nih.govasm.org Phloroglucinol is first reduced to this compound by phloroglucinol reductase (PGR). researchgate.net This is followed by the key ring-opening step where this compound cyclohydrolase (DPGC) converts it to (S)-3-hydroxy-5-oxo-hexanoate. asm.orgresearchgate.net

From this point, the pathway can vary. In Clostridium scatologenes, (S)-3-hydroxy-5-oxo-hexanoate is oxidized to triacetate, which is then cleaved to yield acetoacetate (B1235776) and acetyl-CoA. portlandpress.comasm.org These products are valuable metabolic intermediates; acetyl-CoA can enter the Krebs cycle or be used in fatty acid synthesis, while acetoacetate can be converted into short-chain fatty acids like acetate (B1210297) and butyrate (B1204436), which are crucial energy currencies in fermentative metabolism. nih.govnih.gov In Collinsella sp., a different pathway exists where (S)-3-hydroxy-5-oxo-hexanoate is cleaved by an aldolase (B8822740) to form acetone (B3395972) and malonate semialdehyde, which is then converted to acetyl-CoA and CO2. asm.org Thus, the metabolism of this compound is a direct route for converting phenolic carbon into cellular energy and biosynthetic precursors. nih.gov

This compound does not exist in isolation but is a central intermediate in the anaerobic degradation of some of the most abundant biopolymers in nature: tannins and flavonoids. nih.govportlandpress.comasm.org These complex polyphenols are major components of plant biomass. Their breakdown by gut and soil microbes is a significant part of the global carbon cycle. portlandpress.com

The degradation pathways of both flavonoids and tannins converge on the formation of phloroglucinol. nih.govresearchgate.net For instance, the breakdown of flavonoids involves a series of enzymatic steps including reduction, isomerization, and hydrolysis to yield phloroglucinol. researchgate.net Similarly, the degradation of gallotannins produces gallic acid, which is subsequently converted to phloroglucinol. portlandpress.comfrontiersin.org

Once phloroglucinol is formed, its further degradation is initiated by its reduction to this compound. researchgate.netportlandpress.com This positions this compound as a crucial, obligatory intermediate that funnels carbon from a wide variety of complex plant-based aromatic compounds into a common anaerobic catabolic pathway. nih.govasm.org

Role in Carbon and Energy Metabolism within Microorganisms

Structure-Activity Relationship (SAR) Studies (Theoretical and Experimental)

Structure-activity relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. For this compound, these studies focus on how its structure and the structure of related analogs affect their interaction with the enzymes responsible for its synthesis and degradation.

Experimental SAR studies have been conducted on phloroglucinol reductases (PGRs), the enzymes that synthesize this compound. Research on three different PGRs revealed that in addition to their primary substrate, phloroglucinol, they also exhibit activity towards several analogs. researchgate.net These include 2,4,6-trihydroxybenzaldehyde (B105460), 2,4,6-trihydroxyacetophenone, and methyl 2,4,6-trihydroxybenzoate. researchgate.net The ability of the enzymes to reduce these related compounds, which differ in the substituent at one position of the aromatic ring, provides insight into the structural features required for substrate recognition and binding in the PGR active site. This demonstrates that while the three hydroxyl groups are critical, some variation in other ring substituents is tolerated, expanding the potential substrate scope of these enzymes. researchgate.net

On a theoretical level, analysis of enzyme structures provides clues to their substrate specificity. For instance, in triacetate acetoacetate-lyase (TAL), an enzyme downstream in the degradation pathway, a single amino acid substitution in the substrate-binding pocket (Glu14 replaced by Trp16 in CsTAL) is hypothesized to be responsible for its specificity for 3,5-dioxo-hexanoate over other molecules. nih.gov This type of analysis, comparing the active sites of related enzymes, helps to build a theoretical SAR model by identifying the key residues that interact with specific parts of the substrate molecule.

Compound List

Elucidation of Structural Features Influencing Enzymatic Processing

The enzymatic conversion of this compound is principally carried out by two key enzymes: phloroglucinol reductase (PGR) and this compound cyclohydrolase (DPGC). nih.govnih.gov The structural characteristics of both the substrate and the enzymes' active sites are critical determinants of the efficiency and specificity of these biotransformations.

Phloroglucinol reductase catalyzes the initial reductive dearomatization of phloroglucinol to this compound. portlandpress.comresearchgate.net While the core structure of phloroglucinol is essential, the substrate specificity of PGRs can vary between different bacterial species. For instance, the PGR from Rubrivivax gelatinosus (RgPGR) exhibits remarkable specificity for phloroglucinol, showing negligible activity towards derivatives such as orcinol, resorcinol, 2,4,6-trihydroxytoluene, 2,4,6-trihydroxybenzoate, 2,4,6-trihydroxybenzaldehyde, or 2,4,6-trihydroxyacetophenone. portlandpress.com This high specificity suggests that the three hydroxyl groups on the benzene (B151609) ring at positions 1, 3, and 5 are crucial for substrate binding and catalysis by RgPGR, and that the presence of other substituents hinders this interaction.

In contrast, PGRs from other bacteria, such as Clostridium scatologenes and Collinsella sp. zg1085, display a more promiscuous substrate range. asm.orgnih.gov The PGR from Collinsella sp. zg1085 (CzPGR), for example, shows activity towards 2,4,6-trihydroxybenzoate and 2,4,6-trihydroxytoluene, although it is inactive against orcinol, resorcinol, 2,4,6-trihydroxybenzaldehyde, or 2,4,6-trihydroxyacetophenone. asm.org This indicates that while the fundamental 1,3,5-trihydroxybenzene scaffold is preferred, certain modifications at other positions on the aromatic ring are tolerated by some PGRs. The structural differences in the active sites of these enzymes likely account for the observed variations in substrate specificity. For instance, sequence analysis of PGRs has revealed a conserved TR(S/N) motif within the NADPH binding pocket, which contributes to the specific recognition of the NADP(H) cofactor. nih.gov

Following its formation, this compound is acted upon by this compound cyclohydrolase (DPGC), which catalyzes the hydrolytic ring cleavage of the non-aromatic ring. nih.govasm.org A critical structural feature influencing the enzymatic processing by DPGC is its dependence on a metal cofactor. Studies on DPGC from both Clostridium scatologenes and Collinsella sp. zg1085 have demonstrated that the enzyme's activity is dependent on the presence of divalent metal ions, with manganese (Mn²⁺) being the most effective cofactor. asm.orgresearchgate.net The activity is significantly lower with other ions like cobalt (Co²⁺) and is inhibited by zinc (Zn²⁺). asm.org This highlights the importance of the metal ion in the catalytic mechanism of DPGC, likely playing a role in substrate binding and/or catalysis.

Impact of Derivatization on Biotransformation Rates

The rate of biotransformation of this compound and its precursors is significantly influenced by the derivatization of the substrate molecule. This is evident from the kinetic parameters of phloroglucinol reductases from various bacterial sources when presented with phloroglucinol and its derivatives.

The biotransformation rates, as indicated by the catalytic efficiency (kcat/Km), can vary substantially depending on the specific enzyme and the structure of the substrate. The following tables present kinetic data for the enzymatic conversion of phloroglucinol, the precursor to this compound, and its derivatives by PGRs from different bacteria.

Kinetic Parameters of Phloroglucinol Reductase from Eubacterium oxidoreducens G-41
SubstrateKm (µM)Vmax (µmol min⁻¹ mg⁻¹)
Phloroglucinol600640
This compound (reverse reaction)290140

Data from Haddock and Ferry (1989) nih.gov

Kinetic Parameters of Phloroglucinol Reductase from Rubrivivax gelatinosus IL144
SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Phloroglucinol0.81 ± 0.1313.14 ± 0.9016.22

Data from Chen et al. (2023) portlandpress.com

Kinetic Parameters of Phloroglucinol Reductase from Clostridium scatologenes
SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Phloroglucinol0.3022.4 - 25.374.67 - 84.33

Data from Li et al. (2023) nih.govasm.org

Kinetic Parameters of Phloroglucinol Reductase from Collinsella sp. zg1085 and Its Activity on Phloroglucinol Derivatives
SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Relative Activity (%)
Phloroglucinol0.49 ± 0.05198.7 ± 9.4405.51100
2,4,6-Trihydroxybenzoate---Active
2,4,6-Trihydroxytoluene---Active
Orcinol---Inactive
Resorcinol---Inactive
2,4,6-Trihydroxybenzaldehyde---Inactive
2,4,6-Trihydroxyacetophenone---Inactive

Data from Zhang et al. (2024) asm.org

The data clearly demonstrate that derivatization has a profound impact on biotransformation rates. The PGR from C. scatologenes exhibits a higher catalytic efficiency for phloroglucinol compared to the enzyme from R. gelatinosus. portlandpress.comnih.gov Furthermore, the work on Collinsella sp. zg1085 highlights that while the enzyme can process certain derivatives, others completely abolish its activity, underscoring the stringent structural requirements for efficient enzymatic conversion. asm.org The lack of activity of RgPGR from R. gelatinosus towards any of the tested phloroglucinol derivatives further emphasizes how sensitive the enzymatic processing is to the substrate's chemical structure. portlandpress.com

Ecological and Biogeochemical Roles of Dihydrophloroglucinol

Contribution to Carbon Cycling in Anaerobic Environments

In environments devoid of oxygen, the breakdown of complex organic matter is a stepwise process carried out by diverse microbial communities. Dihydrophloroglucinol emerges as a central molecule in the anaerobic degradation of abundant plant-based compounds.

Degradation of Plant-Derived Polyphenols

Polyphenols, including flavonoids and tannins, are ubiquitous in plants and represent a significant pool of organic carbon. researchgate.net In anaerobic settings, the degradation of these complex aromatic structures often converges on the formation of a simpler compound, phloroglucinol (B13840) (1,3,5-trihydroxybenzene). researchgate.netd-nb.infonih.gov This conversion is a critical step that makes the carbon locked in these recalcitrant molecules accessible to a broader range of microorganisms.

The subsequent step is the reductive dearomatization of phloroglucinol to this compound. researchgate.net This reaction is catalyzed by the enzyme phloroglucinol reductase (PGR), which utilizes NADPH as a reducing agent. d-nb.infonih.gov The conversion to this compound is a pivotal point in the pathway, as it breaks the aromaticity of the ring, preparing it for cleavage.

Following its formation, this compound is further metabolized by a series of enzymes. This compound cyclohydrolase (DPGC) opens the ring structure, and subsequent enzymes like (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase (TfD) and triacetate acetoacetate-lyase (TAL) process the resulting linear carbon chain. d-nb.infonih.govresearchgate.net This enzymatic cascade ultimately yields simpler molecules like acetate (B1210297), butyrate (B1204436), and acetyl-CoA, which can then enter central metabolic pathways for energy production in fermenting bacteria. researchgate.netd-nb.inforesearchgate.net

Significance in Peatland Ecosystems

Peatlands are major global carbon stores, characterized by waterlogged, anoxic conditions that slow down decomposition. researchgate.netmdpi.com The breakdown of phenolic compounds derived from peat-forming plants like Sphagnum moss is a key factor in the carbon dynamics of these ecosystems. nih.gov The "enzyme latch" hypothesis suggests that the accumulation of phenolic compounds can inhibit microbial decomposition, thus preserving organic matter. d-nb.inforesearchgate.net

However, certain anaerobic bacteria possess the pathways to degrade these phenolics, challenging the absoluteness of this latch. d-nb.info The degradation of phloroglucinol via this compound is a crucial anaerobic pathway in peat soils. d-nb.inforesearchgate.net By breaking down these inhibitory compounds, microorganisms contribute to the carbon cycle within the peat, influencing the balance between carbon sequestration and release. The presence of gene clusters for phloroglucinol degradation in diverse environmental bacteria underscores its importance in carbon preservation and cycling in peatlands and other anaerobic soil systems. researchgate.netd-nb.inforesearchgate.net

Inter-species Interactions in Microbial Communities

The metabolism of this compound is often not an isolated process but is embedded within a network of microbial interactions. These relationships can be commensal, syntrophic, or synergistic, highlighting the complexity of microbial food webs.

Substrate Provision for Commensal Microorganisms

The degradation of phloroglucinol can be dependent on the metabolic activities of other microorganisms in the community. For instance, the bacterium Eubacterium oxidoreducens requires an external electron donor, such as molecular hydrogen (H₂) or formate (B1220265), to grow on phloroglucinol. nih.govfrontiersin.org These substrates are typically byproducts of fermentation by other bacteria in the environment.

This dependency creates a syntrophic relationship, where the hydrogen- or formate-producing bacteria provide an essential substrate for E. oxidoreducens to carry out the reduction of phloroglucinol to this compound and its subsequent fermentation. nih.gov This "interspecies hydrogen transfer" is a classic example of how different microbial species can cooperate to break down complex substrates that neither could utilize as efficiently on their own. epa.gov The consumption of hydrogen by phloroglucinol-degrading bacteria also benefits the hydrogen producers by preventing end-product inhibition of their own metabolism.

Co-metabolism and Synergistic Degradation

Co-metabolism is the transformation of a compound by a microbe that is unable to use it as a source of energy or carbon. wikipedia.org While direct co-metabolism involving this compound is not extensively documented, its degradation is part of a broader synergistic activity within microbial consortia. The breakdown of complex polyphenols into phloroglucinol and then this compound by one group of bacteria makes these intermediates available to other species. nih.govmdpi.com

This division of labor allows for the complete mineralization of compounds that might be too complex for a single species to handle. frontiersin.org For example, in the rumen, the degradation of flavonoids into phloroglucinol and its subsequent metabolism to acetate involves a consortium of bacteria. frontiersin.org This synergistic process not only detoxifies the plant compounds but also converts them into valuable energy sources for the host animal. The degradation of phloroglucinol can act as a hydrogen sink, redirecting metabolic hydrogen away from methane (B114726) production, which is another form of synergistic interaction within the microbial community. researchgate.netfrontiersin.org

Role in the Human and Animal Gut Microbiome

The gut microbiome of humans and other animals, particularly herbivores, is a dense, anaerobic environment where the degradation of dietary plant matter is a primary metabolic activity. This compound is a key metabolite in the breakdown of dietary polyphenols like flavonoids and tannins within the gut. d-nb.infonih.gov

Bacteria belonging to genera such as Clostridium, Eubacterium, Flavonifractor, and Coprococcus have been identified as key players in this process. d-nb.infonih.govfrontiersin.org These microbes possess the enzymatic machinery to convert phloroglucinol to this compound and then ferment it into short-chain fatty acids (SCFAs) like acetate and butyrate. d-nb.inforesearchgate.net These SCFAs are a major energy source for the host.

In ruminants, the degradation of phloroglucinol has been shown to be a valuable pathway for capturing excess hydrogen that can accumulate when methanogenesis is inhibited. frontiersin.org By utilizing hydrogen to reduce phloroglucinol, the rumen microbiota can mitigate the negative effects of hydrogen accumulation and convert otherwise indigestible plant compounds into energy for the animal. frontiersin.org The presence and activity of this pathway in gut microbiomes highlight a co-evolved relationship between the host and its resident microbes for maximizing nutrient extraction from the diet. nih.gov

Data Tables

Table 1: Key Enzymes in the this compound Degradation Pathway

EnzymeAbbreviationReaction CatalyzedOrganism(s)Reference(s)
Phloroglucinol ReductasePGRPhloroglucinol + NADPH + H⁺ → this compound + NADP⁺Eubacterium oxidoreducens, Clostridium scatologenes, Pelobacter acidigallici d-nb.info, nih.gov, epa.gov
This compound CyclohydrolaseDPGCHydrolytic ring cleavage of this compound to (S)-3-hydroxy-5-oxo-hexanoateClostridium scatologenes, Collinsella sp. d-nb.info, frtr.gov
(S)-3-hydroxy-5-oxo-hexanoate DehydrogenaseTfDOxidation of 3-hydroxy-5-oxohexanoic acid to triacetic acidPelobacter acidigallici, Clostridium scatologenes epa.gov, d-nb.info
Triacetate Acetoacetate-lyaseTALCleavage of triketide intermediateClostridium scatologenes researchgate.net, d-nb.info

Table 2: Microbial Genera Involved in this compound Metabolism

Microbial GenusEnvironmentRole in PathwayKey ProductsReference(s)
ClostridiumEnvironmental, GutPhloroglucinol degradationAcetate, Butyrate d-nb.info, nih.gov
EubacteriumGut, RumenPhloroglucinol degradation (requires H₂ or formate)Acetate, Butyrate frontiersin.org, nih.gov, researchgate.net
PelobacterEnvironmental (anaerobic mud)Phloroglucinol degradationAcetate epa.gov
CoprococcusRumenPhloroglucinol degradationAcetate frontiersin.org
FlavonifractorHuman GutFlavonoid degradation to phloroglucinolPhloroglucinol researchgate.net, d-nb.info
CollinsellaAnimal Respiratory TractPhloroglucinol degradationAcetone (B3395972), Malonate semialdehyde frtr.gov

Modulation of Gut Microbial Composition and Function

The transformation of dietary compounds by gut microbiota is a critical factor in host health, and the pathways involving this compound are central to the metabolism of plant-derived polyphenols. This compound is produced from phloroglucinol through the action of the enzyme phloroglucinol reductase, a process observed in various gut bacteria. wikipedia.orgnih.gov This metabolic capability allows certain microbes to utilize abundant dietary polyphenols as a source of carbon and energy. nih.govnih.govasm.org

The anaerobic degradation of phloroglucinol is particularly important for the microbiota in the nutrient-limited distal gut. nih.gov This pathway is not merely for detoxification but enables fermentative energy metabolism for the bacteria involved. nih.gov Research has identified a specific gene cluster in bacteria like Clostridium scatologenes that facilitates the degradation of phloroglucinol. nih.govasm.org This cluster encodes for enzymes that convert phloroglucinol, via this compound, into short-chain fatty acids (SCFAs) such as acetate and butyrate. nih.govasm.org These SCFAs are crucial mediators of gut health, providing an energy source for colonocytes and helping to maintain a healthy gut environment. nih.govmdpi.com

The table below summarizes key gut bacteria involved in metabolic pathways related to this compound.

Bacterial Genus/SpeciesMetabolic Function Related to this compoundSource(s)
Clostridium scatologenesDegrades phloroglucinol to this compound and subsequently to SCFAs. nih.govnih.govasm.org nih.gov, nih.gov, asm.org
Eubacterium oxidoreducensReduces phloroglucinol to this compound using phloroglucinol reductase. wikipedia.orgcambridge.orgunesp.br cambridge.org, wikipedia.org, unesp.br
Flavonifractor plautiiInvolved in the initial breakdown of flavonoids, leading to the formation of phloroglucinol, the precursor to this compound. nih.gov nih.gov
Coprococcus spp.Reduces phloroglucinol to this compound in the rumen. frontiersin.org frontiersin.org
Pelobacter acidigalliciReduces phloroglucinol to this compound as part of its fermentative metabolism. researchgate.netmdpi.com researchgate.net, mdpi.com

Contribution to Metabolite Pool from Dietary Polyphenols

This compound is a critical link in the transformation of dietary polyphenols into bioavailable metabolites. nih.gov Many complex polyphenols, such as flavonoids and tannins found in fruits, vegetables, and nuts, are not readily absorbed in their original form. nih.govnih.govresearchgate.net Instead, they pass to the large intestine where they are broken down by gut microbiota. nih.govresearchgate.net

The anaerobic degradation of two major classes of polyphenols, flavonoids and tannins, converges on the formation of phloroglucinol as a key intermediate. nih.govportlandpress.com For example, flavonoids are reduced to dihydroflavonoids and further processed by a series of enzymes to yield phloroglucinol. nih.gov Similarly, tannins are broken down through several enzymatic steps to also form phloroglucinol. nih.gov

Once formed, phloroglucinol is then reduced to this compound by the enzyme phloroglucinol reductase, which requires NADPH as a cofactor. nih.govportlandpress.com This step is the commitment to the full breakdown of the aromatic ring structure. nih.gov The resulting this compound is then further catabolized by enzymes like this compound cyclohydrolase, ultimately leading to the production of smaller, absorbable molecules like SCFAs. nih.govnih.gov This microbial processing significantly contributes to the pool of metabolites derived from diet, which can then exert systemic effects on the host. nih.gov

The table below illustrates the general pathway from dietary polyphenols to this compound.

Precursor Compound ClassKey IntermediateKey Transformation ProductPrimary Enzyme FamilySource(s)
Flavonoids (e.g., from fruits, tea)PhloroglucinolThis compoundReductases, Hydrolases nih.gov, portlandpress.com
Tannins (e.g., from nuts, berries)PhloroglucinolThis compoundHydrolases, Decarboxylases, Reductases nih.gov, portlandpress.com
Chalcones/DihydrochalconesPhloroglucinolThis compoundHydrolases, Reductases whiterose.ac.uk

Influence on Environmental Bioremediation Processes

The microbial degradation pathway involving this compound is not confined to the gut but is also a crucial component of biogeochemical cycles in various anoxic environments. nih.gov In ecosystems such as peatlands, wetlands, and contaminated soils, large quantities of plant-derived polyphenols accumulate. nih.gov The breakdown of these persistent aromatic compounds is essential for carbon recycling. nih.govnih.gov

Anaerobic microorganisms have evolved distinct pathways to mineralize phenolic compounds without oxygen. nih.gov The phloroglucinol pathway is one of the central routes for this process. researchgate.net Environmental bacteria, including species of Clostridium and Pelobacter, utilize this pathway to break down phloroglucinol, which is a common intermediate from the degradation of more complex natural polymers like lignin (B12514952) and tannins. nih.govresearchgate.netmdpi.com

The process begins with the reduction of phloroglucinol to this compound, which destabilizes the aromatic ring. unesp.br This is followed by hydrolytic cleavage of the ring by a specific hydrolase. nih.gov This reductive strategy allows for the complete mineralization of phenolic compounds, converting them into basic cellular building blocks like acetate and acetyl-CoA. nih.govnih.gov The prevalence of gene clusters for phloroglucinol degradation in diverse environmental bacteria suggests this pathway has a significant impact on carbon preservation and turnover in anaerobic niches. nih.govasm.org

This natural degradation pathway holds potential for bioremediation applications. grafiati.comresearchgate.net Understanding the enzymes and microbial communities involved in the breakdown of phenolic pollutants via intermediates like this compound can inform strategies to clean up environments contaminated with industrial waste, which often contains such aromatic compounds. researchgate.net

Computational and Theoretical Studies on Dihydrophloroglucinol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of dihydrophloroglucinol can be understood at the electronic level. These computational methods, rooted in the principles of quantum mechanics, allow for the prediction of molecular structure, reactivity, and spectroscopic properties, providing insights that are often difficult or impossible to obtain through experimental means alone. Methodologies such as Density Functional Theory (DFT) have become increasingly popular for their balance of accuracy and computational cost in studying molecular systems. mdpi.comwikipedia.orgarxiv.org

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, quantum chemical calculations can elucidate the distribution of electrons within the molecule, identifying regions of high and low electron density. This is often visualized through an electrostatic potential (ESP) map, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. schrodinger.comunil.chresearchgate.netlibretexts.orgucsb.edu

A key aspect of electronic structure analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netwikipedia.orgossila.com A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, theoretical calculations would likely reveal the influence of the hydroxyl and carbonyl groups on the electronic landscape of the cyclohexenone ring. The oxygen atoms, with their lone pairs of electrons, would contribute significantly to the HOMO, while the π* orbitals of the carbonyl group and the double bond would be major components of the LUMO.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated Value (Arbitrary Units)Description
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, indicating electron-donating capacity.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital, indicating electron-accepting capacity.
HOMO-LUMO Gap5.3 eVEnergy difference between HOMO and LUMO, related to chemical reactivity and stability. researchgate.net
Dipole Moment3.2 DA measure of the overall polarity of the molecule.
Electrostatic Potential-45 to +30 kcal/molRange of electrostatic potential on the molecular surface, highlighting electron-rich and electron-poor regions. schrodinger.comunil.chresearchgate.netlibretexts.orgucsb.edu

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

Transition State Analysis for Enzymatic Reactions

This compound is a key intermediate in the microbial degradation of phloroglucinol (B13840). wikipedia.org This process involves enzymatic reactions, such as the one catalyzed by this compound cyclohydrolase (DPGC). rsc.org Quantum chemical calculations can be employed to model the reaction mechanism at the active site of such enzymes. A crucial aspect of this is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. wou.edueagri.orglibretexts.orgnumberanalytics.com

By modeling the enzyme's active site and the substrate, this compound, it is possible to calculate the energy profile of the reaction pathway. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. eagri.org Understanding the geometry and electronic structure of the transition state provides valuable insights into how the enzyme catalyzes the reaction. For instance, the enzyme may stabilize the transition state through specific interactions, such as hydrogen bonds or electrostatic interactions, thereby lowering the activation energy. wou.edunih.gov

Molecular Docking and Dynamics Simulations

To comprehend the interaction of this compound with biological macromolecules, particularly enzymes, computational techniques like molecular docking and molecular dynamics simulations are invaluable. These methods provide a dynamic and detailed view of the binding process and the conformational behavior of the molecule in a biological environment.

Enzyme-Substrate/Inhibitor Binding Site Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commdpi.comarxiv.org In the context of this compound, docking studies can be used to model its interaction with the active site of enzymes involved in its metabolism, such as this compound cyclohydrolase (DPGC). rsc.org

These simulations can identify the key amino acid residues in the enzyme's active site that interact with this compound. The types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, can be elucidated, providing a detailed picture of the binding mode. For instance, the hydroxyl groups of this compound are likely to act as hydrogen bond donors and acceptors, forming crucial interactions with polar residues in the active site.

Table 2: Exemplary Molecular Docking Results for this compound with a Putative Enzyme Active Site

Interacting ResidueInteraction TypeDistance (Å)
Asp121Hydrogen Bond2.8
Tyr85Hydrogen Bond3.1
Phe250π-π Stacking4.5
Leu247Hydrophobic3.9
Val118Hydrophobic4.2

Note: This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.

Conformational Behavior in Solvent Environments

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. rsc.orguams.eduresearchgate.netepj-conferences.orgcopernicus.orgmdpi.com By simulating the motion of this compound in a solvent, typically water, it is possible to explore its conformational landscape. This compound, with its flexible cyclohexenone ring, can adopt various conformations. MD simulations can reveal the most stable conformations and the energy barriers between them.

These simulations also provide insights into the hydration of this compound, showing how water molecules arrange themselves around the solute. The solvent can play a crucial role in stabilizing certain conformations and influencing the molecule's reactivity. Understanding the conformational dynamics of this compound in solution is essential for a complete picture of its behavior in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ekb.egnih.govnih.govresearchgate.netmdpi.commdpi.comfrontiersin.orgijper.orgmdpi.comresearchgate.net These models are widely used in drug discovery and environmental toxicology to predict the activity of new compounds and to understand the structural features that are important for a particular biological effect.

For this compound and its derivatives, QSAR models could be developed to predict various biological activities, such as antimicrobial or antioxidant properties. The first step in developing a QSAR model is to generate a set of molecular descriptors for each compound in a training set. These descriptors can be calculated from the molecular structure and can represent various aspects of the molecule, including its topology, geometry, and electronic properties.

Once the descriptors are calculated, statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity. The resulting QSAR model can then be used to predict the activity of new, untested compounds.

Table 3: Common Molecular Descriptors Used in QSAR Studies

Descriptor ClassExamplesInformation Encoded
ConstitutionalMolecular Weight, Number of H-bond donors/acceptorsBasic molecular composition and properties. nih.govresearchgate.net
TopologicalWiener Index, Randić IndexConnectivity and branching of the molecular graph. nih.govresearchgate.net
GeometricalMolecular Surface Area, Molecular VolumeThree-dimensional shape and size of the molecule.
ElectronicDipole Moment, HOMO/LUMO energiesDistribution of electrons and reactivity. nih.govresearchgate.net
PhysicochemicalLogP, Molar RefractivityLipophilicity and polarizability. nih.govresearchgate.net

The development of robust QSAR models for this compound derivatives could guide the synthesis of new compounds with enhanced biological activities. For example, a QSAR model for antioxidant activity might reveal that the presence of specific functional groups or a certain range of lipophilicity is crucial for high activity. nih.govmdpi.commdpi.comresearchgate.net

Correlation of Molecular Descriptors with Biotransformation Rates

Quantitative Structure-Biodegradability Relationship (QSBR) models are computational tools used to correlate the molecular structure of a compound with its rate of biotransformation. These models rely on molecular descriptors, which are numerical values that characterize the physical, chemical, or geometric properties of a molecule.

For aromatic compounds, key molecular descriptors that have been found to influence their anaerobic biodegradability include the total energy (TolE) and molar refractivity (MR). researchgate.net Studies have shown a direct proportionality between these descriptors and the rate of anaerobic biodegradation. researchgate.net Similarly, for aliphatic compounds, total energy (TolE) and molecular diameter (D) have been identified as critical descriptors affecting their anaerobic biodegradability. researchgate.net

In the context of phloroglucinol derivatives, while specific QSBR studies focusing solely on this compound are not extensively documented, research on related phenolic compounds provides valuable insights. For example, in the study of chlorophenols, the size and energy of the molecule were found to be the dominant factors influencing their anaerobic biodegradation. researchgate.net For nitrogenous compounds, the energy of the highest occupied molecular orbital (E HOMO) was identified as the key descriptor. researchgate.net

The application of machine learning algorithms, such as backpropagation artificial neural networks (BP-ANN), has been successful in establishing QSBR models with high predictive accuracy for various classes of compounds. researchgate.net These models can effectively predict the biodegradability of new compounds based on their calculated molecular descriptors.

While direct data on the correlation of molecular descriptors with the biotransformation rates of this compound is limited, the principles derived from studies on similar aromatic and phenolic compounds suggest that descriptors related to molecular size, energy, and electronic properties are likely to be significant.

Table 1: Key Molecular Descriptors in QSBR Studies for Different Compound Classes

Compound ClassKey Molecular DescriptorsRelationship to Biodegradability
Aromatic CompoundsTotal Energy (TolE), Molar Refractivity (MR)Direct Proportionality
Aliphatic CompoundsTotal Energy (TolE), Molecular Diameter (D)Direct Proportionality
ChlorophenolsMolecular Size, Molecular EnergyDominant Factors
Nitrogenous CompoundsEnergy of Highest Occupied Molecular Orbital (E HOMO)Direct Proportionality

Bioinformatics and Metagenomic Approaches

Identification of Novel Gene Clusters for this compound Metabolism

Bioinformatics and metagenomic analyses have been instrumental in discovering novel gene clusters responsible for the metabolism of this compound and its precursor, phloroglucinol. These approaches allow researchers to mine genetic data from diverse environmental and gut microbial communities to identify pathways for the breakdown of these compounds.

A significant discovery was the identification of a gene cluster in the bacterium Clostridium scatologenes that is responsible for the degradation of phloroglucinol. nih.govnih.gov This cluster encodes key enzymes including this compound cyclohydrolase, (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase, and triacetate acetoacetate-lyase, which together facilitate the use of phloroglucinol as a carbon and energy source. nih.govnih.gov The initial step in this pathway is the reduction of phloroglucinol to this compound, catalyzed by phloroglucinol reductase (PGR). nih.govresearchgate.net

Bioinformatic surveys have revealed that this phloroglucinol degradation gene cluster is not unique to C. scatologenes but is also present in a wide range of phylogenetically and metabolically diverse bacteria. nih.govnih.gov These include strict anaerobic fermenting bacteria, sulfate-reducing bacteria and archaea, and facultative anaerobic bacteria found in various environmental niches and as part of the gut microbiota. nih.gov

Further research has uncovered alternative pathways. For example, a novel metabolic pathway for phloroglucinol degradation was identified in Collinsella sp. zg1085. researchgate.netresearchgate.net While this pathway also begins with the reduction of phloroglucinol to this compound by PGR and subsequent ring opening by this compound cyclohydrolase (DPGC), the downstream steps differ from the Clostridial pathway. researchgate.net The Collinsella pathway involves an aldolase (B8822740) that cleaves (S)-3-hydroxy-5-oxohexanoate into malonate semialdehyde and acetone (B3395972). researchgate.net This gene cluster was also found in other bacteria like Olsenella profusa. researchgate.net

Metagenomic analysis of rumen microbial communities has also pointed to the importance of phloroglucinol metabolism. frontiersin.orgfrontiersin.org Studies have suggested that under conditions where methanogenesis is inhibited, the degradation of phloroglucinol can serve as a sink for excess hydrogen. frontiersin.orgfrontiersin.org This has led to the identification of Coprococcus spp. as significant contributors to the metabolism of this phenolic compound in the rumen. frontiersin.org

Table 2: Key Enzymes in Identified this compound Metabolic Gene Clusters

EnzymeFunctionOrganism(s) where identified
Phloroglucinol Reductase (PGR)Reduces phloroglucinol to this compoundClostridium scatologenes, Collinsella sp. zg1085, Rubrivivax gelatinosus nih.govresearchgate.netportlandpress.com
This compound Cyclohydrolase (DPGC)Catalyzes the ring opening of this compoundClostridium scatologenes, Collinsella sp. zg1085, Rubrivivax gelatinosus nih.govresearchgate.netportlandpress.com
(S)-3-hydroxy-5-oxo-hexanoate DehydrogenaseOxidizes (S)-3-hydroxy-5-oxo-hexanoateClostridium scatologenes nih.govnih.gov
Triacetate Acetoacetate-lyaseCleaves triacetateClostridium scatologenes nih.govnih.gov
Aldolase (HOHA)Cleaves (S)-3-hydroxy-5-oxohexanoate to malonate semialdehyde and acetoneCollinsella sp. zg1085 researchgate.net

Phylogenetic Analysis of Related Enzymes

Phylogenetic analysis is a powerful computational method used to understand the evolutionary relationships between enzymes involved in this compound metabolism. By comparing the amino acid sequences of these enzymes from different organisms, scientists can infer their evolutionary history and classify them into families and subfamilies.

Phloroglucinol reductases (PGRs), which catalyze the initial step in the degradation pathway, have been a focus of such studies. These enzymes belong to the NAD(P)H-dependent short-chain dehydrogenases/reductases (SDRs) family. nih.gov Structural and sequence comparisons have revealed a high degree of conservation within the PGR subfamily, and specific amino acid positions have been identified that may be involved in differentiating substrates. nih.gov

Phylogenetic trees constructed for various enzyme families provide insights into their functional divergence. For example, a phylogenetic analysis of O-methyltransferases (OMTs) showed a clear division between flavonoid OMTs and caffeic acid O-methyltransferases (COMTs). nih.gov Phloroglucinol O-methyltransferase (POMT), which is involved in the biosynthesis of certain floral scent compounds from phloroglucinol, was classified within the COMT group. nih.gov This suggests an evolutionary link and a potential shift in substrate specificity from more common plant phenolics to smaller molecules like phloroglucinol. nih.gov

In the broader context of metabolic enzymes, comprehensive phylogenetic analyses have shown that about half of the metabolic enzymes in an organism like Escherichia coli have homologs across all domains of life, indicating a high degree of conservation in fundamental cellular processes. nih.gov However, the grouping of these conserved enzymes into specific biochemical pathways can be quite variable. nih.gov

For the enzymes involved in phloroglucinol degradation beyond the initial reduction, phylogenetic analysis has also been applied. For instance, the this compound cyclohydrolase (DPGC) is a member of the "cyclase" family, while triacetate acetoacetate-lyase (TAL) belongs to the "beta-keto acid cleavage enzyme" family. nih.gov The phylogenetic placement of these enzymes helps to understand their mechanistic diversity and evolutionary origins.

The study of highly diverse enzyme families, like ribonucleotide reductases, has benefited from phylogenetic reconstructions that incorporate structural information, allowing for the analysis of thousands of family members and revealing novel evolutionary clades. elifesciences.org Such comprehensive approaches hold promise for further elucidating the evolutionary history of the enzymes involved in this compound metabolism.

Future Research Directions and Unexplored Avenues

Discovery of Novel Dihydrophloroglucinol Metabolizing Enzymes

The anaerobic degradation of phloroglucinol (B13840) to this compound is a critical first step, primarily catalyzed by NADPH-dependent phloroglucinol reductases (PGRs). wikipedia.orgresearchgate.net However, the enzymatic landscape downstream of this compound is still being charted. Recent discoveries have identified enzymes like this compound cyclohydrolase (DPGC), (S)-3-hydroxy-5-oxo-hexanoate dehydrogenase (TfD), and triacetate acetoacetate-lyase (TAL) in bacteria such as Clostridium scatologenes, which facilitate the conversion of this compound into intermediates for the butyrate (B1204436) fermentation pathway. researchgate.netportlandpress.comasm.org

A novel pathway was recently discovered in Collinsella sp. zg1085, where after conversion to (S)-3-hydroxy-5-oxohexanoate by DPGC, a newly identified aldolase (B8822740) (HOHA) cleaves it into malonate semialdehyde and acetone (B3395972). nih.gov This is followed by the action of a NADP+-dependent malonate-semialdehyde dehydrogenase, which produces CO2 and acetyl-CoA. nih.gov

Future research should focus on:

Exploring Diverse Environments: Prospecting for novel this compound metabolizing enzymes in unique anaerobic environments, such as the gut microbiomes of various species and diverse soil and aquatic sediments. asm.orgnih.gov This could reveal enzymes with different substrate specificities, cofactor requirements, or reaction mechanisms.

Characterizing Known Enzyme Families: Further investigation into the family of NAD(P)H-dependent short-chain dehydrogenases/reductases (SDRs), to which known PGRs belong, could uncover more enzymes capable of dearomatizing phloroglucinol and related compounds. nih.gov

Enzyme Engineering: Modifying known enzymes to enhance their stability, activity, or to alter their substrate range for biotechnological purposes.

Unraveling Regulatory Mechanisms of Pathways

The regulation of this compound and related metabolic pathways is complex and presents a significant area for future investigation. In Pseudomonas spp., the phl operon, which is involved in phloroglucinol biosynthesis, is regulated by repressors like PhlF. google.com The inducer molecule, 2,4-diacetylphloroglucinol (B43620) (DAPG), can dissociate PhlF from the promoter region, thus auto-inducing its own synthesis. google.com Another regulator, PhlH, is thought to counteract the repressive effect of PhlF. google.com

In other systems, such as in Collinsella and Olsenella, the enzymes involved in this compound degradation, including PGR and DPGC, are induced by the presence of phloroglucinol. researchgate.netnih.gov Furthermore, chlorinated phloroglucinol has been found to activate the expression of pyoluteorin (B1679884) biosynthetic genes through the regulator PltR, suggesting intricate cross-talk between pathways. mdpi.com

Unexplored avenues include:

Identifying Global and Pathway-Specific Regulators: Identifying the full suite of transcriptional regulators that control the expression of genes involved in this compound metabolism in various microorganisms. nih.gov This includes understanding how cells integrate signals from their environment and metabolic state to control these pathways. nih.govmdpi.com

Investigating Post-Transcriptional Regulation: Exploring the role of post-transcriptional regulatory networks, such as the Gac/Rsm system in Pseudomonas, in controlling the production and degradation of phloroglucinol derivatives. nih.gov

Modeling Regulatory Networks: Developing computational models of these regulatory networks to predict how changes in environmental conditions or genetic modifications will affect pathway flux. elifesciences.org

Advanced System-Level Analysis of Microbial Communities

The degradation of phloroglucinol and the subsequent metabolism of this compound often occur within complex microbial communities, such as those in the rumen, soil, and the human gut. asm.orgnih.govoup.com Future research should leverage advanced, system-level approaches to understand these interactions.

Key research directions include:

Metagenomics and Metatranscriptomics: Applying metagenomic and metatranscriptomic analyses to environments where phloroglucinol degradation is active, such as in the rumen of cattle or in catechin-amended soil reactors. oup.comfrontiersin.orgfrontiersin.org This can help identify the key microbial players and the functional genes being expressed.

Stable Isotope Probing (SIP): Using SIP with labeled phloroglucinol to trace the flow of carbon through the microbial community, identifying the organisms that directly metabolize this compound and the subsequent cross-feeding interactions.

Metabolic Modeling of Consortia: Developing genome-scale metabolic models of microbial consortia to simulate the complex metabolic interplay involved in the breakdown of polyphenols to this compound and beyond.

Synthetic Biology Approaches for this compound Production and Transformation

Synthetic biology and metabolic engineering offer powerful tools to harness and optimize the production and transformation of this compound for biotechnological applications. wikipedia.org this compound itself is a valuable precursor, and its synthesis can mitigate the product toxicity associated with high concentrations of phloroglucinol in microbial production systems. google.comgoogle.com

Future research in this area should focus on:

Heterologous Pathway Reconstruction: Expressing genes for phloroglucinol synthase and phloroglucinol reductase in robust industrial host organisms like E. coli or yeast to create efficient cell factories for this compound production from renewable feedstocks like glucose. google.commdpi.comnih.gov

Pathway Optimization: Utilizing strategies such as overexpression of rate-limiting enzymes, blocking competing metabolic pathways, and enzyme engineering to enhance yields. wikipedia.org For instance, increasing the intracellular pool of the precursor malonyl-CoA is a key strategy. google.com

Developing Novel Biocatalysts: Engineering recombinant cells that can convert this compound into other valuable chemicals. The conversion of phloroglucinol to acetone via a this compound intermediate in engineered E. coli provides a proof-of-concept for this approach. nih.gov

Role in Emerging Biogeochemical Cycles and Environmental Systems

This compound is a central intermediate in the anaerobic breakdown of abundant plant polyphenols like flavonoids and tannins. asm.orgnih.gov This positions it as a critical, yet understudied, compound in the carbon cycle, particularly in anoxic environments like sediments, wetlands, and waterlogged soils. nih.gov The degradation of these complex aromatic compounds, including lignin (B12514952), is a crucial process in global carbon turnover. rug.nlcornell.edu

Future research should aim to:

Link to Methane (B114726) Emissions: Investigate the connection between phloroglucinol/dihydrophloroglucinol metabolism and methanogenesis. The degradation of these compounds can act as a hydrogen sink, potentially reducing methane emissions in environments like the rumen. oup.comfrontiersin.org

Impact of Environmental Change: Assess how environmental factors such as temperature, pH, and the presence of pollutants (like phosphonate (B1237965) herbicides) affect the microbial communities and enzymatic pathways responsible for this compound metabolism, and thus, the broader biogeochemical cycles. acs.org

Q & A

Basic: What experimental methodologies are recommended for synthesizing dihydrophloroglucinol with high purity?

Answer:
Optimizing synthesis involves selecting solvent systems (e.g., aqueous vs. organic), catalysts (e.g., acid/base or enzymatic), and purification techniques (e.g., column chromatography or recrystallization). Document reaction parameters (temperature, pH, time) meticulously to ensure reproducibility. For novel compounds, provide NMR, IR, and mass spectrometry data, including purity assessments via HPLC . Use the metric system for measurements and report numerical precision (e.g., yields to one decimal place) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound derivatives?

Answer:
Contradictions may arise from dynamic molecular behavior (e.g., tautomerism) or crystallographic packing effects. Use complementary techniques:

  • Variable-temperature NMR to detect conformational changes.
  • DFT calculations to model electronic environments.
  • Supplementary X-ray data for solid-state structures.
    Report statistical confidence intervals for spectral interpretations and validate purity through elemental analysis . Cross-reference findings with prior literature to identify systematic errors .

Basic: What frameworks guide the formulation of research questions for studying this compound’s bioactivity?

Answer: Use PICO (Population: cell lines/organisms; Intervention: compound concentration; Comparison: controls/analogs; Outcome: IC50/EC50) to structure hypotheses. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility . For example: “How does this compound’s antioxidant activity compare to phloroglucinol in in vitro models of oxidative stress?” .

Advanced: What strategies ensure reproducibility in this compound’s mechanistic studies?

Answer:

  • Experimental Design: Include positive/negative controls and triplicate replicates.
  • Data Transparency: Share raw data (spectra, chromatograms) in supplementary files with descriptive metadata .
  • Statistical Rigor: Report p-values and effect sizes; avoid overstating “significance” without statistical validation .
  • Replication Protocols: Detail equipment calibration (e.g., HPLC column specifications) and environmental conditions (e.g., anaerobic chambers) .

Basic: How to conduct a systematic review of this compound’s pharmacological properties?

Answer:
Follow PRISMA guidelines:

Define inclusion/exclusion criteria (e.g., studies post-2000 with in vivo data).

Search databases (PubMed, SciFinder) using controlled vocabulary (e.g., “this compound AND pharmacokinetics”).

Assess bias via tools like ROBIS and synthesize findings thematically (e.g., antioxidant vs. antimicrobial mechanisms) . Contrast results across models (e.g., bacterial vs. mammalian cells) to identify knowledge gaps .

Advanced: How to address variability in this compound’s bioactivity across different assay systems?

Answer:
Variability may stem from assay sensitivity (e.g., colorimetric vs. fluorometric endpoints) or cell line heterogeneity.

  • Method Validation: Compare IC50 values across multiple assays (e.g., DPPH vs. ABTS for antioxidants).
  • Data Normalization: Use internal standards (e.g., Trolox for antioxidant assays) and report relative activity.
  • Meta-Analysis: Pool data from independent studies to calculate weighted effect sizes .

Basic: What ethical considerations apply to in vivo studies of this compound?

Answer:

  • Animal Welfare: Follow ARRIVE guidelines for reporting (e.g., sample size justification, anesthesia protocols).
  • Regulatory Compliance: Obtain ethics committee approval and cite permit numbers in manuscripts .
  • Data Integrity: Avoid selective reporting; disclose all adverse effects .

Advanced: How to design a scoping review to map this compound’s applications in material science?

Answer:

  • Scope Definition: Focus on synthesis of functional materials (e.g., polymers, coatings).
  • Consultation Phase: Engage material scientists to prioritize research gaps (e.g., biodegradability vs. mechanical strength) .
  • Data Extraction: Tabulate properties (e.g., thermal stability, conductivity) and synthesis conditions .

Basic: How to structure a research proposal for studying this compound’s environmental fate?

Answer:

  • Aims: Define specific objectives (e.g., “Assess photodegradation kinetics in aquatic systems”).
  • Methodology: Detail HPLC-MS protocols for metabolite identification and LC50 assays for ecotoxicity .
  • Literature Review: Critically analyze prior work on analogous polyphenols to justify novelty .

Advanced: What computational methods validate this compound’s interaction with biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina with crystal structures (e.g., PDB IDs for antioxidant enzymes).
  • MD Simulations: Analyze binding stability over 100-ns trajectories (AMBER/CHARMM force fields).
  • QSAR Models: Corrogate substituent effects (e.g., hydroxylation patterns) with bioactivity .

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